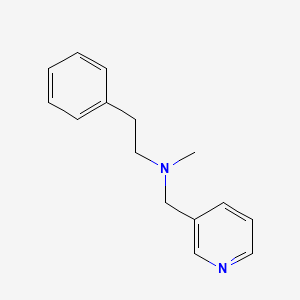![molecular formula C25H19ClN2O4S B5119241 N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of numerous cytokines and growth factors, making them a promising target for the treatment of various diseases. CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Wirkmechanismus
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of numerous cytokines and growth factors. By inhibiting JAK activity, N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide can block the downstream effects of these signaling pathways, including the production of inflammatory cytokines. This leads to a reduction in inflammation and immune system activity.
Biochemical and Physiological Effects
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has been shown to reduce inflammation and immune system activity in animal models of autoimmune diseases. In addition, it has been shown to reduce the severity of symptoms in human clinical trials of rheumatoid arthritis and psoriasis. N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has also been shown to have a good safety profile in these trials.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying the role of JAK signaling pathways in various diseases. However, its specificity for JAK enzymes means that it may not be effective against diseases that do not involve these pathways. In addition, the cost of N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide may limit its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide. One area of interest is the use of N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the use of N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide in the treatment of other diseases that involve JAK signaling pathways, such as certain types of cancer. Finally, further research is needed to fully understand the long-term safety and efficacy of N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide in humans.
Synthesemethoden
The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide involves several steps, including the reaction of 2-chloro-5-nitrophenol with phenol to form 2-phenoxy-5-nitrophenol. This intermediate is then reacted with 5-chloro-2-aminobenzoic acid to form N-(5-chloro-2-phenoxyphenyl)-2-aminobenzamide. The final step involves the reaction of this intermediate with phenylsulfonyl chloride to form the target molecule, N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has also shown promise in the treatment of inflammatory bowel disease and multiple sclerosis. In addition, N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has been studied for its potential use in preventing transplant rejection.
Eigenschaften
IUPAC Name |
4-(benzenesulfonamido)-N-(5-chloro-2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O4S/c26-19-13-16-24(32-21-7-3-1-4-8-21)23(17-19)27-25(29)18-11-14-20(15-12-18)28-33(30,31)22-9-5-2-6-10-22/h1-17,28H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYDCXFBYVNQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzodioxol-5-yl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5119160.png)
![N-(4-acetylphenyl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119174.png)
![3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5119182.png)
![N-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5119188.png)




![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5119222.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5119233.png)
![2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide](/img/structure/B5119239.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
![4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)
![ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate](/img/structure/B5119270.png)